
Methyl 2-chloro-6-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-methyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of appropriate starting materials. One common method involves the nitration of 2-chloro-6-methylbenzoic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-6-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-methyl-4-nitrobenzoate or 2-thio-6-methyl-4-nitrobenzoate.
Reduction: The major product is 2-chloro-6-methyl-4-aminobenzoate.
Ester Hydrolysis: The product is 2-chloro-6-methyl-4-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 2-chloro-6-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-6-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-4-nitrobenzoate: Similar structure but lacks the methyl group at the 6-position.
Methyl 4-chloro-2-nitrobenzoate: Chlorine and nitro groups are positioned differently on the benzene ring.
Methyl 5-chloro-2-nitrobenzoate: Chlorine is at the 5-position instead of the 6-position.
Uniqueness
Methyl 2-chloro-6-methyl-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
116621-19-3 |
|---|---|
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
methyl 2-chloro-6-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-6(11(13)14)4-7(10)8(5)9(12)15-2/h3-4H,1-2H3 |
Clé InChI |
JROGQAPWAHKCSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
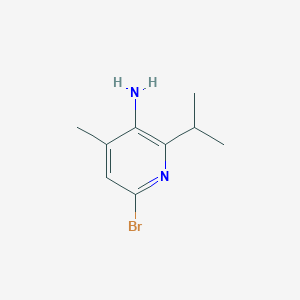
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)

![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
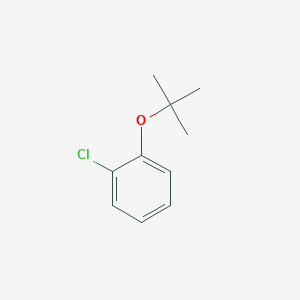

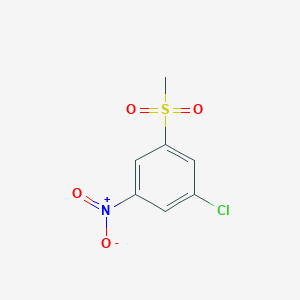
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
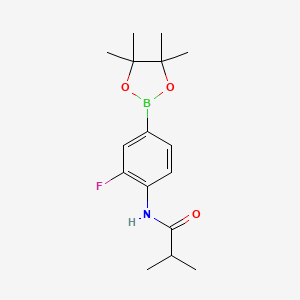

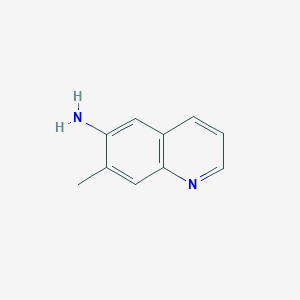
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
